molecular formula C11H8BrNO B189388 2-Bromo-6-phenoxypyridine CAS No. 83247-00-1

2-Bromo-6-phenoxypyridine

Cat. No.: B189388
CAS No.: 83247-00-1
M. Wt: 250.09 g/mol
InChI Key: JCCHXHXBKRYZOA-UHFFFAOYSA-N
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Description

2-Bromo-6-phenoxypyridine is a heterocyclic compound that belongs to the pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-phenoxypyridine can be synthesized through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 2,6-dibromopyridine with phenol in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-phenoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form phenoxy radicals.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are commonly used.

    Reduction Reactions: Reagents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include phenoxy radicals and quinones.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

2-Bromo-6-phenoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-6-phenoxypyridine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound can also interact with cellular receptors and signaling pathways, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 2-Bromo-6-methoxypyridine
  • 4-Phenoxypyridine
  • 3-Phenoxypyridine
  • 5-Nitro-2-phenoxypyridine

Uniqueness

2-Bromo-6-phenoxypyridine is unique due to its combination of a bromine atom and a phenoxy group attached to the pyridine ring. This unique structure imparts specific chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions. Compared to similar compounds, this compound offers a broader range of applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-bromo-6-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCHXHXBKRYZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356447
Record name 2-bromo-6-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83247-00-1
Record name 2-bromo-6-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,6-Dibromo-pyridine (2 g, 8.44 mmol) and phenol (0.794 g, 8.44 mmol) were dissolved in DMSO (20 mL) and potassium tert-butoxide (0.947 g, 8.44 mmol) was added. The reaction was heated to 160° C. overnight then allowed to cool to room temperature. The reaction was submitted to aqueous workup and silica gel chromatography to afford the title compound.
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20 mL
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0.947 g
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Synthesis routes and methods III

Procedure details

The 6-phenoxy-2-pyridinylmethanol may be prepared by first reacting phenol with 2,6-dibromopyridine in dimethyl sulfoxide under basic conditions to give 2-bromo-6-phenoxypyridine. This compound is then reacted at -70° C. with n-butyllithium in diethyl ether and then with dimethylformamide at -30° C. to give 2-formyl-6-phenoxypyridine. This aldehyde is in turn reacted with sodium borohydride in methanol, yielding the corresponding 6-phenoxy-2-pyridinylmethanol.
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Synthesis routes and methods IV

Procedure details

To a solution of 2,6dibromopyridine (20 g, 84.4 mmol) and phenol (7.94 g, 84.4 mmol) in dimethylsulfoxide (200 mL) was added potassium tert-butoxide (9.47 g, 84.4 mmol), and the solution was stirred at 160° C. for 7 hours. The reaction solution was allowed to room temperature, ethyl acetate and water were added for partitioning, the organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was evaporated, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), and 2-bromo-6-phenoxy-pyridine (19.6, 93%) was obtained as a yellow solid.
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20 g
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Synthesis routes and methods V

Procedure details

To a solution of 6.5 g (0.135 mol) of 50% sodium hydride in 75 ml of dimethylformamide at 0° C. and under N2 was added a solution of 11.9 g (0.127 mol) of phenol in 75 ml of dimethylformamide. Once dropwise addition was complete, 30.0 g (0.127 mol) of 2,6-dibromopyridine was added in one portion and the mixture was heated at 60° to 65° C. for 18 hours. The mixture was then cooled and partitioned between ether and 1N aqueous NaOH. The ether extracts were washed two times with aqueous NaHCO3, dried over MgSO4, filtered and concentrated under vacuum. The solid residue was slurried in hexane, filtered and dried to afford 25.1 g (79%) of the title compound as a white powder: m.p. 83° to 86° C.; 1H NMR (CDCl3) δ 6.70 (d, 1H), 7.0-7.5 (m, 7 H).
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6.5 g
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Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The abstract mentions that 2-Bromo-6-phenoxypyridine forms 4-phenoxy-2-methylpyrimidine when reacting with potassium amide. Can you elaborate on the mechanism of this unusual ring transformation?

A1: The research describes that the reaction proceeds through an attack of the amide ion at the carbon atom in the 4-position of this compound. [] This attack is followed by a ring-opening event between carbon atoms 3 and 4, leading to a reactive intermediate. Finally, this intermediate undergoes ring closure, but instead of reforming the pyridine structure, it forms the observed pyrimidine derivative, 4-phenoxy-2-methylpyrimidine. [] This specific example emphasizes the potential for unexpected rearrangements and ring transformations in halogenopyridine chemistry under strongly basic conditions.

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